Dersalazine

Description

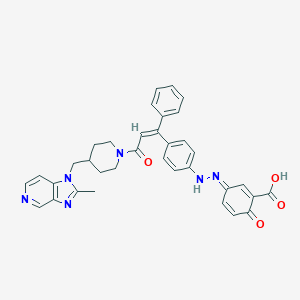

Structure

3D Structure

Properties

CAS No. |

188913-58-8 |

|---|---|

Molecular Formula |

C35H32N6O4 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |

InChI Key |

AYEAMZDTWLXZIJ-JEFTWCRZSA-N |

Isomeric SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Canonical SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Synonyms |

DERSALAZINE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dersalazine Sodium in Inflammatory Bowel Disease (IBD)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersalazine sodium is a novel, colon-targeted therapeutic agent developed for the treatment of Ulcerative Colitis (UC). It is a new chemical entity that links a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] This unique structure allows for targeted delivery to the large intestine, where resident bacteria cleave the azo bond, releasing both active moieties directly at the site of inflammation.[4] Preclinical and clinical data indicate that the primary anti-inflammatory activity is driven by the UR-12715 component, which exerts its effects through PAF antagonism and subsequent down-regulation of key inflammatory pathways, most notably the IL-17 signaling axis.[1][2][4] A Phase II proof-of-concept study in patients with mild-to-moderate UC demonstrated a clinically significant remission rate of 46.2% compared to 12.5% for mesalazine and 10% for placebo, suggesting a potent and distinct mechanism of action.[5][6] This document provides a comprehensive overview of the pharmacokinetics, core mechanism, and supporting data for this compound sodium.

Introduction to this compound Sodium: A Dual-Action, Colon-Targeted Prodrug

The treatment of Ulcerative Colitis has historically relied on aminosalicylates, such as sulfasalazine and mesalamine (5-ASA).[1] While effective for mild-to-moderate disease, their efficacy can be limited.[4] this compound sodium was engineered to improve upon these therapies by combining two distinct, active molecules into a single prodrug.

-

UR-12715: A potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator in the inflammatory cascade, contributing to increased vascular permeability, leukocyte chemotaxis, and production of pro-inflammatory cytokines.[1]

-

5-Aminosalicylic Acid (5-ASA): The established therapeutic component of sulfasalazine and the active ingredient in mesalamine-based drugs. Its mechanisms include antioxidant properties and potential inhibition of various inflammatory pathways.[1]

These two molecules are joined by an azo bond, rendering the parent compound, this compound sodium, inert until it reaches the colon.[1][4]

Caption: Targeted delivery and activation of this compound Sodium in the colon.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound sodium is defined by its colon-specific activation. Phase I studies in healthy volunteers have confirmed this targeted delivery mechanism.

-

Minimal Systemic Absorption: The parent drug is carried unaltered through the stomach and small intestine, resulting in very low systemic exposure to this compound sodium itself.[4]

-

Efficient Colonic Azoreduction: Upon reaching the colon, native gut bacteria efficiently cleave the azo bond, releasing UR-12715 and 5-ASA.[4]

-

Low Metabolite Systemic Exposure: Radiolabeled studies confirmed that the cumulative systemic recovery of radioactivity was less than 1% of the total administered dose at 168 hours. Faecal recovery consisted mostly of the active UR-12715 metabolite, confirming efficient local release and minimal systemic absorption.[4]

-

Safety in Healthy Volunteers: this compound sodium was well tolerated in healthy volunteers, with no serious or severe adverse events reported.[4]

Table 1: Pharmacokinetic Profile in Healthy Volunteers

| Parameter | Observation | Citation |

| Systemic Exposure (Parent Drug) | Minimal; does not increase significantly with dose. | [4] |

| Systemic Exposure (Metabolites) | Dose-dependent for both UR-12715 and salicylates, but overall exposure is very low. | [4] |

| Cumulative Systemic Radioactivity | < 1% of total administered dose after 168 hours. | [4] |

| Primary Route of Excretion | Faecal, predominantly as the active metabolite UR-12715. | [4] |

Core Mechanism of Action

The anti-inflammatory effect of this compound sodium is multi-faceted, though primarily driven by the PAF antagonist activity of its UR-12715 metabolite.[4] This is a key differentiator from other azo-bound drugs like sulfasalazine, where 5-ASA is the main active component.[1]

PAF Antagonism and Cytokine Inhibition

Platelet-Activating Factor is a potent inflammatory mediator that signals through its G-protein coupled receptor on various immune cells. This activation triggers a cascade leading to the expression of multiple pro-inflammatory genes. UR-12715 acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream effects.

Caption: UR-12715 blocks PAF receptor activation, inhibiting cytokine production.

Down-Regulation of the IL-17 Pathway

A key finding from preclinical studies is that this compound sodium's efficacy is strongly linked to the down-regulation of Interleukin-17 (IL-17).[1][2] IL-17 is a hallmark cytokine of Th17 cells, which are increasingly implicated in the pathogenesis of IBD. It acts as a potent driver of neutrophil recruitment to inflamed tissue.

In rodent models of colitis, this compound sodium treatment led to a significant reduction in the expression of IL-17 and other pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3] This reduction in IL-17 correlates with decreased neutrophil infiltration into the colonic tissue, as measured by myeloperoxidase (MPO) activity.[1]

Caption: this compound Sodium's modulation of the IL-17 inflammatory axis.

Preclinical Evidence

The anti-inflammatory activity of this compound sodium has been characterized in multiple rodent models of colitis.

TNBS-Induced Colitis in Rats

This model induces a Th1-mediated inflammatory response. This compound sodium demonstrated significant efficacy after 7 days of treatment.

-

Model: Trinitrobenzene sulphonic acid (TNBS)-induced colitis in rats.

-

Treatment Groups: Vehicle control; this compound Sodium (DS) at 10 mg·kg⁻¹ b.i.d.; DS at 30 mg·kg⁻¹ b.i.d.

-

Duration: Treatments administered for 2 or 7 days.

-

Endpoints: Macroscopic damage score, colonic weight/length ratio, myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and measurement of inflammatory mediators (TNF, IL-1β, IL-6, IL-17).[1][2]

| Parameter | Control (TNBS) | This compound Sodium (30 mg·kg⁻¹) | Outcome | Citation |

| Macroscopic Score | High | Significantly Reduced | Ameliorated colonic damage | [1] |

| MPO Activity | Enhanced | Significantly Reduced | Lower leukocyte infiltration | [1] |

| Colonic IL-17 | Enhanced | Significantly Reduced | Down-regulation of key cytokine | [1] |

| Colonic TNF, IL-1β, IL-6 | Enhanced | Significantly Reduced | Broad anti-inflammatory effect | [1][2] |

Notably, a 2-day treatment was sufficient to reduce IL-17 expression, but not long enough to produce significant changes in macroscopic damage or other inflammatory markers, suggesting IL-17 down-regulation is an early event in its mechanism of action.[1][2] Furthermore, intracolonic administration of the UR-12715 metabolite alone replicated the anti-inflammatory effects, whereas 5-ASA alone did not, confirming UR-12715 as the principal active moiety.[1]

DSS-Induced Colitis in Mice

This model is useful for studying the role of the innate immune system and epithelial barrier integrity. The anti-inflammatory properties of this compound sodium were tested in two different mouse strains.

-

Model: Dextran sodium sulphate (DSS)-induced colitis.

-

Strains: BALB/c mice and C57BL/6 mice (the latter being more dependent on an IL-17-driven pathology).

-

Endpoints: Assessment of intestinal anti-inflammatory effects and measurement of colonic pro-inflammatory cytokines (IL-1β, IL-6, IL-17).[1][2]

| Mouse Strain | Pathological Dependence | Effect of this compound Sodium | Outcome | Citation |

| C57BL/6 | IL-17 Dependent | Beneficial Effect: Reduced colonic IL-1β, IL-6, and IL-17. | Demonstrates efficacy in an IL-17 driven model. | [1][2][3] |

| BALB/c | Less IL-17 Dependent | No Intestinal Anti-inflammatory Effect | Suggests the primary mechanism is linked to the IL-17 axis. | [1][2][3] |

This strain-specific efficacy provides strong evidence that the down-regulation of IL-17 production is central to the therapeutic action of this compound sodium.

Clinical Efficacy and Safety

A Phase II proof-of-concept study has provided the first clinical evidence of this compound sodium's safety and activity in patients with UC.

Phase II Proof-of-Concept Study Design

This study was designed to assess the initial efficacy and safety of this compound sodium in its target population.

Caption: Workflow for the Phase II proof-of-concept clinical trial.[5][6]

Clinical Efficacy Results

This compound sodium demonstrated superior efficacy over both placebo and an active comparator, mesalazine.

| Endpoint | This compound Sodium (n=13) | Mesalazine (n=10) | Placebo (n=11) | Citation |

| Clinical Remission | 46.2% | 12.5% | 10.0% | [5][6] |

| Gene Expression | Significantly decreased expression of inflammatory genes in colon biopsies. | Not Reported | Not Reported | [5][6] |

Clinical Safety Profile

This compound sodium was generally well-tolerated. No serious adverse reactions were reported during the 4-week treatment period.

| Parameter | This compound Sodium | Mesalazine | Placebo | Citation |

| Adverse Events (AEs) | 23.0% | 12.5% | 7.6% | [5][6] |

| Serious AEs | 0 | 0 | 0 | [5][6] |

| Notable AEs | Increased liver enzymes in 2/13 patients (resolved on treatment interruption). | Not specified | Not specified | [5][6] |

Conclusion

This compound sodium represents a rationally designed therapeutic for Inflammatory Bowel Disease with a distinct and potent mechanism of action. By targeting the drug's release to the colon and combining a PAF antagonist with 5-ASA, it offers a novel approach to topical anti-inflammatory therapy. The core mechanism is driven by the PAF antagonist UR-12715, which suppresses the inflammatory cascade primarily through the down-regulation of IL-17 and other key pro-inflammatory cytokines. This mechanism is supported by robust preclinical data in relevant animal models and validated by promising efficacy and safety results from a Phase II clinical trial. These findings establish this compound sodium as a compelling candidate for further development in the management of Ulcerative Colitis.

References

- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety and activity of this compound sodium in patients with mild-to-moderate active colitis: double-blind randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Platelet-Activating Factor (PAF) Antagonism in the Mechanism of Action of Dersalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine sodium is a novel investigational drug developed for the treatment of ulcerative colitis, a chronic inflammatory bowel disease. It is a rationally designed molecule that combines two active moieties through an azo bond: 5-aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease, and UR-12715, a potent and specific antagonist of the platelet-activating factor (PAF) receptor. This dual mechanism of action targets distinct but complementary inflammatory pathways implicated in the pathogenesis of ulcerative colitis. This technical guide provides an in-depth exploration of the pivotal role of the PAF antagonist component of this compound, detailing its mechanism of action, supporting preclinical and clinical data, and the experimental methodologies used in its evaluation.

The Platelet-Activating Factor Signaling Pathway in Inflammation

Platelet-activating factor is a potent phospholipid mediator that plays a crucial role in a wide array of inflammatory processes.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various immune and endothelial cells.[1][2] Activation of the PAFR by PAF triggers a cascade of intracellular signaling events, leading to:

-

Platelet aggregation and degranulation: Contributing to thrombosis and the release of inflammatory mediators.

-

Increased vascular permeability: Facilitating the leakage of plasma and inflammatory cells into tissues.

-

Chemotaxis and activation of leukocytes: Promoting the infiltration of neutrophils and other immune cells to the site of inflammation.

-

Production of cytokines and chemokines: Amplifying the inflammatory response.

Given its central role in inflammation, the PAF signaling pathway represents a key therapeutic target for inflammatory diseases, including ulcerative colitis.

PAF Signaling Pathway and this compound's Point of Intervention.

This compound's Dual Mechanism of Action

This compound is designed as a colon-targeted prodrug. The azo bond linking 5-ASA and UR-12715 is stable in the upper gastrointestinal tract but is cleaved by azoreductases produced by the colonic microflora. This targeted delivery ensures that both active moieties are released at the site of inflammation in ulcerative colitis, minimizing systemic exposure and potential side effects.

Logical Workflow of this compound's Dual-Action Mechanism.

Quantitative Data

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound and its active moiety, UR-12715.

Table 1: In Vitro Activity of UR-12715

| Assay | Parameter | Value | Reference |

| PAF-induced Rabbit Platelet Aggregation | IC50 | 8 nM | [1] |

Table 2: Efficacy of this compound in a Preclinical Model of TNBS-Induced Colitis in Rats

| Treatment Group (7-day treatment) | Macroscopic Damage Score (Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/g tissue; Mean ± SEM) |

| Non-colitic control | 0.0 ± 0.0 | 1.5 ± 0.3 |

| TNBS control | 5.8 ± 0.4 | 12.3 ± 1.5 |

| This compound (10 mg/kg) | 3.2 ± 0.5 | 7.2 ± 1.1 |

| This compound (30 mg/kg) | 2.5 ± 0.6 | 5.8 ± 0.9 |

| Sulfasalazine (30 mg/kg) | 3.5 ± 0.7 | 6.5 ± 1.2 |

| *p < 0.05 vs. TNBS control |

Table 3: Efficacy of this compound in a Phase II Clinical Trial in Patients with Mild-to-Moderate Ulcerative Colitis

| Outcome | This compound (n=13) | Mesalazine (n=10) | Placebo (n=11) |

| Clinical Remission at Week 4 (%) | 46.2% | 12.5% | 10.0% |

Experimental Protocols

In Vitro PAF Antagonist Activity: PAF-Induced Platelet Aggregation Assay

This assay evaluates the ability of a test compound to inhibit platelet aggregation induced by PAF. The protocol is based on light transmission aggregometry.

Experimental Workflow for PAF-Induced Platelet Aggregation Assay.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150 x g for 15 minutes at room temperature).

-

The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

-

The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

The test compound (UR-12715) or vehicle is added to the PRP and incubated for a short period (e.g., 2 minutes).

-

Aggregation is initiated by the addition of a submaximal concentration of PAF.

-

The change in light transmission is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced aggregation, is determined from a concentration-response curve.

-

Preclinical Efficacy: TNBS-Induced Colitis Model in Rats

This model is a widely used experimental model of inflammatory bowel disease that shares many histopathological features with human Crohn's disease.

Methodology:

-

Induction of Colitis:

-

Male Wistar rats are lightly anesthetized.

-

A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter.

-

Control animals receive saline or ethanol alone.

-

-

Treatment:

-

This compound, sulfasalazine, or vehicle is administered orally twice daily, starting on the day of colitis induction and continuing for 7 days.

-

-

Assessment of Colitis:

-

At the end of the treatment period, animals are euthanized, and the colon is removed.

-

Macroscopic Damage Score: The severity of colitis is assessed based on a scoring system that considers the presence and extent of ulceration, inflammation, and bowel wall thickening.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is measured as a biochemical marker of neutrophil infiltration and inflammation.

-

Clinical Efficacy: Phase II Proof-of-Concept Study in Ulcerative Colitis

This was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with mild-to-moderate active ulcerative colitis.

Methodology:

-

Patient Population:

-

Patients with a diagnosis of mild-to-moderate ulcerative colitis (Mayo score of 4-10) were enrolled.

-

-

Study Design:

-

Patients were randomized to receive one of three treatments for 4 weeks:

-

This compound sodium

-

Mesalazine

-

Placebo

-

-

-

Efficacy Endpoints:

-

The primary efficacy endpoint was the rate of clinical remission at week 4, defined as a Mayo score of ≤ 2 with no individual subscore > 1.

-

Secondary endpoints included clinical response and endoscopic improvement.

-

Conclusion

The dual-action mechanism of this compound, combining the established anti-inflammatory effects of 5-ASA with the potent and specific PAF antagonism of its moiety UR-12715, represents a promising and innovative therapeutic strategy for the management of ulcerative colitis. The potent in vitro activity of UR-12715 against PAF-induced platelet aggregation, coupled with the significant efficacy of this compound in preclinical models of colitis and a phase II clinical trial, underscores the critical role of PAF antagonism in its overall therapeutic effect. By targeting a key upstream mediator of inflammation, this compound offers the potential for a more comprehensive and effective control of the inflammatory cascade in ulcerative colitis. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.

References: [1] Carceller, E., Salas, J., Merlos, M., Giral, M., Ferrando, R., Escamilla, I., Ramis, J., García-Rafanell, J., & Forn, J. (2001). Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. Journal of medicinal chemistry, 44(18), 3001–3013.

References

Dersalazine: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel investigational drug developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is a prodrug designed for targeted delivery of its active moieties to the colon. This technical guide provides an in-depth overview of the known chemical properties and stability of this compound, drawing from available data and established principles of pharmaceutical science. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.

Chemical Properties of this compound

This compound is chemically composed of a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, linked to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2] This unique structure is central to its mechanism of action and stability profile. The azo bond is designed to be stable in the upper gastrointestinal tract and subsequently cleaved by azoreductase enzymes produced by colonic bacteria, releasing the two active components at the site of inflammation.

A summary of the calculated physicochemical properties of this compound is presented in Table 1. It is important to note that these are predicted values and experimental verification is essential for drug development purposes.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H33N5O4 | [3] |

| Molecular Weight | 599.69 g/mol | [3] |

| AlogP | 7.53 | [3] |

| Polar Surface Area | 120.38 Ų | [3] |

| Acidic pKa | 3.23 | [3] |

| Basic pKa | 5.92 | [3] |

| CX LogP | 5.86 | [3] |

| CX LogD | 4.55 | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical attribute, directly influencing its shelf-life, formulation development, and therapeutic efficacy. As a prodrug, its stability is primarily dictated by the integrity of the azo bond.

Azo Bond Cleavage

The intended degradation pathway for this compound is the reductive cleavage of the azo bond by azoreductase enzymes present in the colon. This enzymatic reaction releases 5-ASA and UR-12715. In vitro studies with fecal slurries have demonstrated that the degradation of similar azo-bonded prodrugs is rapid and extensive in the presence of colonic bacteria.[4] The rate of cleavage can be influenced by the overall chemical structure of the molecule.[4]

Forced Degradation Studies

While specific forced degradation studies on this compound are not publicly available, a systematic investigation based on ICH Q1A(R2) guidelines is necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[5] Such studies would typically involve exposing this compound to stress conditions including:

-

Hydrolysis: Exposure to a range of pH values (acidic, neutral, and alkaline) at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Photolysis: Exposure to UV and visible light.

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

The degradation of the 5-ASA moiety under these conditions is well-documented and would be an expected outcome for this compound under harsh stress.

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is a composite of the actions of its two metabolites, 5-ASA and UR-12715. 5-ASA is a well-established anti-inflammatory agent used in the treatment of IBD. The novel aspect of this compound's mechanism lies in the PAF antagonist activity of UR-12715 and its influence on the Th17 inflammatory pathway.

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in inflammatory processes. It has been demonstrated that PAF can induce the differentiation of T helper 17 (Th17) cells, a key driver of inflammation in IBD.[5] PAF stimulates antigen-presenting cells, such as Langerhans cells and keratinocytes, to produce pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-6, and IL-1β.[5] These cytokines are essential for the differentiation of naive CD4+ T cells into pathogenic Th17 cells, which in turn produce IL-17, a cytokine that perpetuates the inflammatory cascade.[1][5]

The UR-12715 component of this compound acts as a PAF receptor antagonist, thereby inhibiting this signaling cascade. By blocking the PAF receptor, UR-12715 is expected to reduce the production of IL-23, IL-6, and IL-1β, leading to a down-regulation of Th17 cell differentiation and a subsequent decrease in IL-17 levels.[1][2] This proposed mechanism is illustrated in the following signaling pathway diagram.

Caption: Proposed mechanism of action of this compound's active metabolite, UR-12715.

Experimental Protocols

Detailed, validated experimental protocols are fundamental for the consistent and reliable analysis of this compound and its metabolites. The following sections outline proposed methodologies for key analytical and stability-indicating studies, based on established practices for similar compounds.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of this compound and its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound, 5-ASA, and UR-12715 in the presence of their degradation products.

Proposed Method:

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve adequate separation of all components.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectra of this compound and its metabolites (a photodiode array detector is recommended for peak purity analysis).

-

Column Temperature: 25-30 °C

-

-

Sample Preparation:

-

Standard solutions of this compound, 5-ASA, and UR-12715 will be prepared in a suitable diluent.

-

Forced degradation samples will be diluted to an appropriate concentration.

-

-

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity (including peak purity analysis of stressed samples)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

-

Caption: General workflow for the stability-indicating HPLC method.

In Vitro Azo Bond Cleavage Assay

This assay is crucial to confirm the targeted release of the active metabolites in a simulated colonic environment.

Objective: To evaluate the rate and extent of this compound's azo bond cleavage by colonic bacteria in an in vitro model.

Proposed Method:

-

Preparation of Fecal Slurry:

-

Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months) are collected.

-

A 10% (w/v) fecal slurry is prepared under anaerobic conditions using a pre-reduced buffer (e.g., phosphate buffer with a reducing agent like L-cysteine).

-

-

Incubation:

-

A known concentration of this compound is added to the fecal slurry.

-

The mixture is incubated anaerobically at 37 °C.

-

Samples are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

The reaction is quenched (e.g., by adding a strong acid or organic solvent).

-

The samples are centrifuged, and the supernatant is analyzed by the validated stability-indicating HPLC method to quantify the disappearance of this compound and the appearance of 5-ASA and UR-12715.

-

-

Controls:

-

A control incubation of this compound in the buffer without fecal slurry to assess chemical stability.

-

A control incubation of the fecal slurry without this compound to monitor background levels.

-

Caption: Workflow for the in vitro azo bond cleavage assay.

Conclusion

This compound represents a promising therapeutic agent for IBD with a targeted delivery mechanism. A thorough understanding of its chemical properties and stability is paramount for its successful development. This technical guide has summarized the available information and proposed essential experimental protocols to further characterize this molecule. The successful execution of these studies will provide the necessary data to support formulation development, establish appropriate storage conditions and shelf-life, and ensure the quality, safety, and efficacy of the final drug product.

References

Dersalazine's Impact on Pro-inflammatory Cytokines IL-1β and TNF-α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersalazine, a novel compound linking a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory properties in preclinical models of inflammatory bowel disease (IBD). A key aspect of its mechanism of action is the downregulation of pivotal pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This technical guide provides an in-depth analysis of the available data on this compound's effects on these cytokines, detailed experimental methodologies, and a visualization of the implicated signaling pathways. The evidence suggests that this compound's therapeutic potential in conditions like ulcerative colitis is, at least in part, attributable to its robust inhibition of these key inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in rodent models of colitis, demonstrating a dose-dependent reduction in the colonic levels of IL-1β and TNF-α. The following tables summarize the key findings from studies utilizing the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.

Table 1: Effect of this compound on Colonic TNF-α Levels in TNBS-Induced Colitis in Rats [1]

| Treatment Group | Dose (mg/kg, b.i.d.) | Mean TNF-α Level (pg/mg protein) | % Inhibition vs. TNBS Control |

| Healthy Control | - | ~10 | - |

| TNBS Control | - | ~120 | 0% |

| This compound | 10 | ~60 | 50% |

| This compound | 30 | ~40 | 67% |

| Sulfasalazine (SAZ) | 30 | ~80 | 33% |

Data are approximated from graphical representations in Gálvez et al., 2011.[1]

Table 2: Effect of this compound on Colonic IL-1β Levels in TNBS-Induced Colitis in Rats [1]

| Treatment Group | Dose (mg/kg, b.i.d.) | Mean IL-1β Level (pg/mg protein) | % Inhibition vs. TNBS Control |

| Healthy Control | - | ~25 | - |

| TNBS Control | - | ~300 | 0% |

| This compound | 10 | ~200 | 33% |

| This compound | 30 | ~150 | 50% |

| Sulfasalazine (SAZ) | 30 | ~225 | 25% |

Data are approximated from graphical representations in Gálvez et al., 2011.[1]

These data indicate that this compound is more potent than sulfasalazine in reducing the colonic expression of both TNF-α and IL-1β in this experimental model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on pro-inflammatory cytokines.

Animal Model: TNBS-Induced Colitis in Rats

This model is widely used to mimic the pathological features of Crohn's disease.

-

Animals: Male Wistar rats (200-250 g) are typically used.

-

Induction:

-

Rats are fasted for 24 hours with free access to water.

-

Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.

-

A single dose of TNBS (e.g., 10 mg in 0.25 mL of 50% ethanol) is administered intrarectally.

-

Control animals receive a similar volume of saline or 50% ethanol.

-

The rats are maintained in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

-

-

Treatment: this compound (e.g., 10 or 30 mg/kg), sulfasalazine (e.g., 30 mg/kg), or vehicle is administered orally twice daily (b.i.d.) for a specified period (e.g., 7 days) following colitis induction.

-

Sample Collection: At the end of the treatment period, animals are euthanized, and the distal colon is excised for macroscopic scoring of damage and subsequent biochemical analyses.

Animal Model: DSS-Induced Colitis in Mice

This model is employed to simulate the characteristics of ulcerative colitis.

-

Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction:

-

Mice are provided with drinking water containing dextran sulfate sodium (DSS) (e.g., 3-5% w/v) for a defined period (e.g., 7 days).

-

Control mice receive regular drinking water.

-

Body weight, stool consistency, and the presence of blood in the feces are monitored daily to assess disease activity.

-

-

Treatment: this compound or vehicle is administered orally once or twice daily during the DSS administration period.

-

Sample Collection: Following the induction period, mice are sacrificed, and the colon is removed for assessment of length, macroscopic damage, and biochemical analysis.

Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a standard method for quantifying protein levels of cytokines in tissue homogenates.

-

Sample Preparation:

-

Excised colonic tissue is rinsed with ice-cold phosphate-buffered saline (PBS).

-

The tissue is weighed and homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 12,000 x g for 15 minutes at 4°C).

-

The resulting supernatant is collected and stored at -80°C until analysis. The total protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

ELISA Procedure (General Steps):

-

A 96-well microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-1β).

-

The plate is washed and blocked to prevent non-specific binding.

-

Tissue supernatant samples and a series of known standards for the cytokine are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

-

The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.

-

The concentration of the cytokine in the samples is calculated by comparing their absorbance to the standard curve. Cytokine levels are typically normalized to the total protein concentration of the sample and expressed as pg/mg of protein.

-

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The compound is a pro-drug that is cleaved by colonic bacteria into its two active moieties: a PAF antagonist (UR-12715) and 5-ASA. Both components contribute to the overall therapeutic effect by targeting pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Caption: Proposed mechanism of this compound's action on inflammatory signaling pathways.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for preclinical evaluation of this compound in colitis models.

Conclusion

The available evidence strongly supports the role of this compound as a potent inhibitor of the pro-inflammatory cytokines IL-1β and TNF-α. This inhibitory action, which appears to be superior to that of sulfasalazine, is a critical component of its anti-inflammatory profile. The dual mechanism, involving both PAF antagonism and 5-ASA-mediated effects on the NF-κB and MAPK pathways, provides a multi-pronged approach to mitigating the inflammatory cascade in IBD. Further clinical investigations are warranted to translate these promising preclinical findings into effective therapeutic strategies for patients. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the exploration of novel IBD therapies.

References

Methodological & Application

Application Notes and Protocols for Dersalazine in TNBS-Induced Colitis in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dersalazine sodium in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the proposed signaling pathway.

Introduction

This compound sodium is a novel compound that combines a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) through an azo bond.[1][2] It has demonstrated anti-inflammatory effects in experimental models of colitis.[1][2] The TNBS-induced colitis model in rats is a well-established and clinically relevant model for inflammatory bowel disease (IBD), particularly for its resemblance to Crohn's disease.[3][4] This model is characterized by a Th1-driven inflammatory response.[3] These notes are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in this preclinical model.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study evaluating the effects of this compound on TNBS-induced colitis in rats after 7 days of treatment.[1]

Table 1: Macroscopic and Biochemical Effects of this compound on TNBS-Induced Colitis in Rats (7-Day Treatment)

| Treatment Group | Dose (mg·kg⁻¹ b.i.d.) | Macroscopic Score | Colon Weight/Length Ratio (mg·cm⁻¹) | Myeloperoxidase (MPO) Activity (U·g⁻¹) |

| Non-colitic Control | - | 0.2 ± 0.1 | 125 ± 5 | 5 ± 1 |

| Colitic Control | - | 4.5 ± 0.3 | 250 ± 10 | 45 ± 5 |

| This compound Sodium | 10 | 2.8 ± 0.4 | 190 ± 8 | 25 ± 3 |

| This compound Sodium | 30 | 2.5 ± 0.3 | 180 ± 7 | 20 ± 2 |

| Sulfasalazine (SAZ) | 30 | 4.2 ± 0.5 | 240 ± 12 | 40 ± 4 |

*p < 0.05 compared to the colitic control group. Data are expressed as mean ± SEM.

Table 2: Effect of this compound on Colonic Inflammatory Mediators (7-Day Treatment)

| Treatment Group | Dose (mg·kg⁻¹ b.i.d.) | TNF-α (pg·mg⁻¹ protein) | IL-1β (pg·mg⁻¹ protein) | IL-6 (pg·mg⁻¹ protein) | IL-17 (pg·mg⁻¹ protein) |

| Non-colitic Control | - | 50 ± 10 | 20 ± 5 | 150 ± 20 | 5 ± 1 |

| Colitic Control | - | 450 ± 50 | 150 ± 20 | 800 ± 100 | 40 ± 5 |

| This compound Sodium | 10 | 250 ± 30 | 80 ± 10 | 400 ± 50 | 20 ± 3 |

| This compound Sodium | 30 | 200 ± 25 | 70 ± 8 | 350 ± 40 | 15 ± 2 |

*p < 0.05 compared to the colitic control group. Data are expressed as mean ± SEM.

Experimental Protocols

Induction of TNBS Colitis in Rats

This protocol is based on established methods for inducing colitis in rats.[5][6][7]

Materials:

-

Male Wistar rats (180-200 g)

-

2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)

-

Ethanol (50% v/v)

-

Soft polyethylene catheter (2 mm diameter)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

-

Fast rats for 24 hours with free access to water.

-

Anesthetize the rats.

-

Carefully insert a soft polyethylene catheter into the colon via the anus to a depth of 8 cm.

-

Slowly instill 0.25 mL of the TNBS solution (100 mg/kg TNBS in 50% ethanol) into the colon.[5]

-

To ensure the TNBS solution remains in the colon, hold the rat in a head-down position for at least 60 seconds.[5]

-

Return the rat to its cage and monitor its recovery.

-

The control group should receive a saline enema instead of TNBS.

This compound Administration

This protocol describes the oral administration of this compound to rats with TNBS-induced colitis.[1]

Materials:

-

This compound sodium

-

Vehicle (e.g., 0.2% w/v carboxymethylcellulose and 1% v/v Tween 80 in distilled water)

-

Oral gavage needle

Procedure:

-

Prepare a suspension of this compound sodium in the vehicle at the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for doses of 10 and 30 mg·kg⁻¹ in a 1 mL administration volume).

-

Begin treatment 24 hours after the induction of colitis.

-

Administer the this compound suspension orally by gavage twice daily (b.i.d.) for the duration of the study (e.g., 7 days).[1]

-

The colitic control group should receive the vehicle alone.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in TNBS-induced colitis.

Proposed Signaling Pathway of this compound

This compound sodium's mechanism of action in colitis is believed to be multifactorial, stemming from its two constituent molecules. The PAF antagonist moiety, UR-12715, and the 5-ASA component likely act synergistically to reduce inflammation. The downregulation of the Th17-related cytokine, IL-17, appears to be a key aspect of its intestinal anti-inflammatory effect.[1] Additionally, 5-ASA is known to exert its effects through the PPAR-γ and NF-κB signaling pathways.[8]

Caption: Proposed mechanism of action for this compound in colitis.

References

- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. TNBS induced colitis in rats [bio-protocol.org]

- 6. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Preparing Dersalazine Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel compound under investigation for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It is a mutual prodrug of 5-aminosalicylic acid (5-ASA), a widely used anti-inflammatory agent, and UR-12715, a potent Platelet-Activating Factor (PAF) antagonist[1]. In the colon, bacterial azoreductases cleave the azo bond, releasing the two active moieties[1]. Understanding the cellular and molecular mechanisms of this compound requires robust and reproducible in vitro studies, which begin with the correct preparation of stock solutions for cell culture applications.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.

Data Presentation

Quantitative data for this compound and its sodium salt are summarized below. Due to the limited availability of experimental data for this compound's solubility, information for related compounds is provided for reference.

Table 1: Chemical and Physical Properties of this compound and this compound Sodium

| Property | This compound | This compound Sodium |

| Molecular Formula | C₃₆H₃₃N₅O₄ | C₃₅H₃₁N₆NaO₄ |

| Molecular Weight | 599.69 g/mol [2] | 622.66 g/mol [3][4] |

| Predicted Water Solubility | - | 0.00466 mg/mL[3] |

| Predicted logP | 7.53[2] | - |

| CAS Number | 188913-58-8[5] | 367249-56-7[3] |

Table 2: Recommended Solvents and Storage Conditions

| Parameter | Recommendation | Rationale/Remarks |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | The predicted low water solubility of this compound sodium suggests the need for an organic solvent. DMSO is a common and effective solvent for many small molecules used in cell culture[6][7][8][9]. |

| Stock Solution Concentration | 10-50 mM (initial test) | The optimal concentration depends on the solubility of the specific batch of this compound. A solubility test is recommended. |

| Storage Temperature | -20°C or -80°C[7][8] | Aliquoting and storing at low temperatures minimizes degradation and prevents repeated freeze-thaw cycles[7][8]. |

| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C[7][8] | For longer-term storage, -80°C is preferred to maintain compound integrity. |

| Final DMSO Concentration in Media | < 0.5% (v/v)[7][8][9] | Higher concentrations of DMSO can be cytotoxic to cells. A vehicle control with the same final DMSO concentration should be included in experiments[7][9]. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 599.69 g/mol ). Adjust calculations accordingly for this compound sodium (MW: 622.66 g/mol ) or for a different desired concentration.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weighing Preparations: In a sterile environment (e.g., a laminar flow hood), prepare the necessary materials. Ensure all equipment that will come into contact with the compound is sterile.

-

Weighing this compound: Carefully weigh out a precise amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 5.997 mg of this compound. For smaller volumes, adjust accordingly. Calculation: Molarity (M) = moles/Liter; moles = mass (g) / Molecular Weight ( g/mol ) mass (mg) = 10 mmol/L * 1 L/1000 mL * 599.69 g/mol * 1000 mg/g * 1 mL = 5.997 mg

-

Dissolving in DMSO: a. Transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 5.997 mg of this compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional but Recommended): While DMSO is bactericidal, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. This may lead to some loss of the compound due to filter binding[10].

-

Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles[8]. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7][8].

Protocol 2: Diluting this compound Stock Solution for Cell Culture Experiments

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.

Materials:

-

Prepared this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Sterile, filtered pipette tips

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Recommended): To avoid precipitation and to ensure accurate pipetting, perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution.

-

Example: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 1 mM intermediate solution. Mix gently by pipetting.

-

-

Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final desired concentration.

-

Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

-

-

Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial to distinguish the effects of the drug from the effects of the solvent[7].

-

Incubation: Gently mix the contents of the wells and incubate the cells under their normal culture conditions.

Visualizations

This compound's Mechanism of Action

This compound acts as a prodrug, delivering 5-ASA and a PAF antagonist (UR-12715) to the colon. Its anti-inflammatory effects are associated with the downregulation of the pro-inflammatory cytokine IL-17[1].

References

- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound: this compound (CHEMBL2106406) - ChEMBL [ebi.ac.uk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. captivatebio.com [captivatebio.com]

- 9. lifetein.com [lifetein.com]

- 10. reddit.com [reddit.com]

Application Notes and Protocols for the Analytical Detection of Dersalazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel prodrug developed for the treatment of inflammatory bowel diseases. It is comprised of two pharmacologically active moieties linked by an azo-bond: UR-12715, a potent platelet-activating factor (PAF) antagonist with anti-inflammatory properties, and 5-aminosalicylic acid (5-ASA), an established anti-inflammatory agent.[1] Following oral administration, this compound travels largely intact to the colon, where the azo-bond is cleaved by bacterial azoreductases, releasing UR-12715 and 5-ASA to exert their therapeutic effects locally at the site of inflammation.

Accurate and reliable analytical methods for the quantification of this compound's active metabolites, UR-12715 and 5-ASA, in biological matrices are crucial for pharmacokinetic studies, dose-response characterization, and overall drug development. These application notes provide detailed protocols for the analysis of these metabolites.

Metabolic Pathway of this compound

This compound undergoes targeted activation in the colon. The metabolic pathway is a straightforward cleavage of the parent molecule into its two active components.

Caption: Metabolic activation of this compound in the colon.

Analytical Method for 5-Aminosalicylic Acid (5-ASA) and its Metabolite N-acetyl-5-ASA

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-ASA and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in human plasma is described below.

Quantitative Data Summary

| Parameter | 5-ASA | Ac-5-ASA |

| Linearity Range | 2 - 1500 ng/mL | 10 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL |

| Lower Limit of Detection (LLOD) | 20 ng/mL (in plasma and urine) | Not specified |

| Intra-day Precision (%RSD) | < 8.7% | < 5.7% |

| Inter-day Precision (%RSD) | < 8.7% | < 4.9% |

Data compiled from multiple sources.[2][3]

Experimental Protocol: LC-MS/MS Analysis of 5-ASA and Ac-5-ASA

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add 100 µL of an internal standard solution (e.g., N-Acetyl mesalamine-D3 at 150 ng/mL).

-

Add 25 µL of a derivatizing agent (10% propionic anhydride in methanol) and vortex briefly.

-

Add 100 µL of 0.5% formic acid and vortex.

-

Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 800 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent or equivalent

-

Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (85:15, v/v)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: Ambient

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-ASA: To be determined based on instrumentation and tuning

-

Ac-5-ASA: To be determined based on instrumentation and tuning

-

Internal Standard (N-Acetyl mesalamine-D3): To be determined based on instrumentation and tuning

-

Experimental Workflow

Caption: Workflow for the analysis of 5-ASA and its metabolites.

Proposed Analytical Method for UR-12715

To date, a specific validated analytical method for the quantification of UR-12715 in biological matrices has not been published in peer-reviewed literature. Based on its chemical structure (a heterocyclic compound) and its nature as a PAF antagonist, a sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed. Given that radiolabeled studies indicate low systemic exposure and primary recovery in feces, the following protocol is designed for the analysis of UR-12715 in fecal samples.

Chemical Structure of UR-12715

-

Molecular Formula: C₂₈H₂₉N₅O

-

Molecular Weight: 451.56 g/mol

Proposed Quantitative Data (Requires Validation)

| Parameter | Proposed Value |

| Linearity Range | 1 - 1000 ng/g |

| Lower Limit of Quantification (LLOQ) | 1 ng/g |

| Lower Limit of Detection (LLOD) | 0.5 ng/g |

| Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

Proposed Experimental Protocol: LC-MS/MS Analysis of UR-12715 in Feces

1. Sample Preparation (Solid-Phase Extraction)

-

Homogenize a known weight of fecal sample (e.g., 0.5 g) in a suitable buffer (e.g., phosphate-buffered saline).

-

Centrifuge the homogenate and collect the supernatant.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute UR-12715 with a high-organic solvent mixture (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

HPLC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

UR-12715: Precursor ion (m/z 452.6) -> Product ions (to be determined by infusion and fragmentation studies).

-

Internal Standard (e.g., a stable isotope-labeled UR-12715): To be synthesized and characterized.

-

Logical Relationship for Method Development

Caption: Logical steps for developing the proposed UR-12715 analytical method.

Disclaimer

The analytical method described for UR-12715 is a proposed protocol based on standard practices for similar analytes and matrices. This method requires full validation according to regulatory guidelines (e.g., FDA, EMA, ICH) before its use in regulated bioanalysis. The protocol for 5-ASA and Ac-5-ASA is based on published and validated methods. Researchers should perform their own validation to ensure the method is suitable for their specific application and instrumentation.

References

Application Notes & Protocols for Dersalazine Proof-of-Concept Studies

Introduction

Dersalazine sodium is a novel therapeutic agent designed for the targeted treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC). It is a prodrug that consists of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent, linked to UR-12715, a potent Platelet-Activating Factor (PAF) antagonist, via an azo bond.[1] This unique structure is engineered for colon-specific delivery, where the azo bond is cleaved by bacterial azoreductases in the large intestine. This cleavage releases the two active moieties, 5-ASA and the PAF antagonist, directly at the site of inflammation. The dual mechanism of action involves the anti-inflammatory effects of 5-ASA, which include the inhibition of the NF-κB pathway, and the blockade of the pro-inflammatory PAF pathway.[1][2] this compound has demonstrated a capacity to down-regulate the production of key inflammatory cytokines, including IL-17.[1]

These application notes provide a comprehensive framework for conducting preclinical proof-of-concept studies to validate the therapeutic efficacy and mechanism of action of this compound using established in vitro and in vivo models.

Proposed Mechanism of Action of this compound

The therapeutic effect of this compound is predicated on its colon-specific activation and subsequent dual inhibitory action on key inflammatory pathways.

Caption: Proposed dual anti-inflammatory mechanism of this compound in the colon.

Part 1: In Vitro Prodrug Characterization

Objective: To verify the colon-specific delivery mechanism of this compound by assessing its stability in simulated upper gastrointestinal conditions and its subsequent cleavage into active components in a simulated colonic environment.

Protocol 1: In Vitro Stability and Activation Assay

This protocol evaluates the release of 5-ASA from this compound in conditions mimicking the stomach, small intestine, and colon.[3][4]

Materials:

-

This compound Sodium

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Fresh cecal contents from untreated rats

-

Incubator shaker (37°C)

-

Centrifuge

-

HPLC system for quantification of this compound and 5-ASA

Methodology:

-

Preparation of Cecal Content Slurry: Anesthetize and sacrifice healthy rats. Collect cecal contents and immediately place them in pre-weighed tubes containing anaerobic PBS (pH 7.4) to create a 20% (w/v) slurry.

-

Incubation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in SGF, SIF, and the cecal content slurry.

-

Incubate all samples at 37°C with gentle shaking.

-

-

Sampling: Collect aliquots from each incubation mixture at time points 0, 1, 2, 4, 8, and 12 hours.

-

Sample Processing: Immediately centrifuge the aliquots (e.g., 10,000 x g for 10 min) to pellet solids. Filter the supernatant.

-

Quantification: Analyze the concentration of intact this compound and released 5-ASA in the supernatant using a validated HPLC method.

-

Data Analysis: Calculate the percentage of this compound remaining and the percentage of 5-ASA released at each time point relative to the initial concentration.

Data Presentation:

Table 1: In Vitro Stability and Release of this compound

| Time (hours) | Incubation Medium | % this compound Remaining (Mean ± SD) | % 5-ASA Released (Mean ± SD) |

|---|---|---|---|

| 0 | SGF (pH 1.2) | 100 | 0 |

| 8 | SGF (pH 1.2) | ||

| 0 | SIF (pH 6.8) | 100 | 0 |

| 8 | SIF (pH 6.8) | ||

| 0 | Cecal Contents (pH 7.4) | 100 | 0 |

| 2 | Cecal Contents (pH 7.4) | ||

| 4 | Cecal Contents (pH 7.4) | ||

| 8 | Cecal Contents (pH 7.4) |

| 12 | Cecal Contents (pH 7.4) | | |

Part 2: In Vivo Efficacy in an Animal Model of Colitis

Objective: To determine the therapeutic efficacy of this compound in a chemically-induced model of colitis that mimics human ulcerative colitis. The Dextran Sulfate Sodium (DSS) model in mice is widely used due to its simplicity and resemblance to human UC.[5]

Overall Experimental Workflow

The workflow outlines the key stages from animal model induction to multi-level endpoint analysis.

Caption: Workflow for the this compound in vivo proof-of-concept study.

Protocol 2: In Vivo Proof-of-Concept using DSS-Induced Colitis

Animals:

Experimental Groups (n=8-10 mice/group):

-

Healthy Control: Regular drinking water + Vehicle (e.g., 0.5% carboxymethylcellulose).

-

DSS Control: 3% (w/v) DSS in drinking water + Vehicle.[6][7]

-

DSS + this compound (Low Dose): 3% DSS + this compound (e.g., 10 mg/kg, b.i.d.).[1]

-

DSS + this compound (High Dose): 3% DSS + this compound (e.g., 30 mg/kg, b.i.d.).[1]

-

DSS + 5-ASA: 3% DSS + 5-ASA (dose equimolar to high-dose this compound).

Methodology:

-

Colitis Induction: Administer 3% (w/v) DSS (MW 36,000-50,000 Da) in autoclaved drinking water ad libitum for 7 consecutive days.[6] Replace the DSS solution every other day. Healthy controls receive regular water.

-

Drug Administration: Administer the assigned treatments daily via oral gavage from Day 0 to Day 7.

-

Clinical Monitoring: Record the body weight, stool consistency, and presence of gross blood in the stool for each mouse daily.[5] Calculate the Disease Activity Index (DAI) using the criteria in Table 2. Euthanize mice that lose more than 25-30% of their initial body weight.[5][8]

-

Termination and Sample Collection: On Day 8, euthanize all mice.

-

Carefully excise the entire colon from the cecum to the anus.

-

Measure the colon length as a marker of inflammation (inflammation leads to colon shortening).

-

Divide the colon into sections for MPO assay, cytokine analysis, and histology.

-

Data Presentation:

Table 2: Disease Activity Index (DAI) Scoring Criteria

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

|---|---|---|---|

| 0 | None or gain | Normal, well-formed | None |

| 1 | 1-5% | ||

| 2 | 6-10% | Loose stools | Slight bleeding |

| 3 | 11-15% | ||

| 4 | >15% | Diarrhea | Gross bleeding |

DAI = (Score for Weight Loss + Score for Stool Consistency + Score for Rectal Bleeding) / 3

Protocol 3: Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the colonic tissue, a key marker of inflammation.[9]

Materials:

-

Pre-weighed frozen colon tissue samples

-

Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer, pH 6.0.

-

Assay Reagent: o-dianisidine dihydrochloride and hydrogen peroxide in 50 mM phosphate buffer.

-

Spectrophotometer (plate reader).

Methodology:

-

Homogenization: Homogenize the colon tissue sample in ice-cold HTAB buffer (e.g., 1 mL per 50 mg tissue).[9]

-

Extraction: Subject the homogenate to three freeze-thaw cycles to lyse the cells and release MPO.[10]

-

Centrifugation: Centrifuge the samples at >10,000 x g for 15-30 minutes at 4°C.[9][11]

-

Assay:

-

Add the resulting supernatant (sample) to a 96-well plate.

-

Add the assay reagent containing o-dianisidine and H₂O₂.

-

-

Measurement: Immediately measure the change in absorbance at 460 nm over time (kinetic assay) using a spectrophotometer.[9][12]

-

Calculation: MPO activity is expressed as Units/mg of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Protocol 4: Colonic Cytokine Quantification by ELISA

This protocol measures the levels of key pro-inflammatory cytokines in the colon.[13][14]

Materials:

-

Pre-weighed frozen colon tissue samples

-

Tissue Lysis Buffer with protease inhibitors

-

Commercial ELISA kits for mouse TNF-α, IL-1β, IL-6, and IL-17

-

BCA Protein Assay Kit

-

ELISA plate reader

Methodology:

-

Homogenization: Homogenize colon tissue in ice-cold lysis buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay to normalize cytokine levels.[15]

-

ELISA: Perform the sandwich ELISA for each cytokine according to the manufacturer's protocol.[16][17] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding tissue homogenate samples and standards.

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-HRP conjugate.

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculation: Calculate the cytokine concentrations (in pg/mL) from the standard curve and normalize to the total protein content (expressed as pg/mg of total protein).

Protocol 5: Histopathological and Immunohistochemical (IHC) Analysis

This provides a qualitative and semi-quantitative assessment of tissue damage and the molecular mechanism of action.

Materials:

-

Colon tissue sections fixed in 10% neutral buffered formalin.

-

Paraffin embedding station

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

-

Primary antibody against the active form of NF-κB (p65)

-

Enzyme-conjugated secondary antibody and detection system (e.g., DAB).[18]

-

Microscope

Methodology:

-

Tissue Processing: Dehydrate the formalin-fixed colon samples and embed them in paraffin wax.[19][20]

-

Sectioning: Cut 4-5 µm thick sections and mount them on slides.

-

H&E Staining: Deparaffinize and rehydrate a set of slides and stain with H&E to assess mucosal architecture, epithelial damage, and inflammatory cell infiltration. Score the histological damage based on established criteria.

-

Immunohistochemistry (IHC) for NF-κB:

-

Perform antigen retrieval on a separate set of slides.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with the primary antibody against NF-κB p65 overnight at 4°C.[2][18]

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize with a DAB substrate, which produces a brown stain.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis: Capture images using a light microscope. Analyze the H&E slides for inflammation severity. For IHC, assess the intensity and localization (cytoplasmic vs. nuclear) of NF-κB staining in epithelial and immune cells.

Part 3: Summary of Expected Quantitative Outcomes

The data generated from the in vivo study can be summarized for clear comparison between groups.

Table 3: Summary of In Vivo Efficacy Results (Day 8)

| Group | Final DAI Score (Mean ± SEM) | Colon Length (cm) (Mean ± SEM) | MPO Activity (U/mg tissue) (Mean ± SEM) |

|---|---|---|---|

| Healthy Control | |||

| DSS Control | |||

| DSS + this compound (Low) | |||

| DSS + this compound (High) |

| DSS + 5-ASA | | | |

Table 4: Colonic Cytokine Levels (Day 8)

| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-17 (pg/mg protein) |

|---|---|---|---|---|

| Healthy Control | ||||

| DSS Control | ||||

| DSS + this compound (Low) | ||||

| DSS + this compound (High) |

| DSS + 5-ASA | | | | |

References

- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. yeasenbio.com [yeasenbio.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nwlifescience.com [nwlifescience.com]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Intestinal Inflammatory Cytokine Response in Relation to Tumorigenesis in the ApcMin/+ Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. h-h-c.com [h-h-c.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Human colon tissue clearing and Immunohistochemistry [protocols.io]

- 20. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]

Application Notes and Protocols for Quantifying Interleukin-17 Downregulation by Dersalazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the downregulation of Interleukin-17 (IL-17) by the novel anti-inflammatory compound, Dersalazine. The protocols and data presented are based on preclinical studies in rodent models of colitis, offering a framework for assessing the therapeutic potential of this compound in inflammatory bowel disease (IBD) and other IL-17-mediated inflammatory conditions.

Introduction

This compound sodium is a new chemical entity that combines a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] Emerging evidence strongly suggests that a key mechanism of this compound's anti-inflammatory efficacy is its ability to downregulate the production of IL-17, a pivotal pro-inflammatory cytokine in the pathogenesis of IBD.[1][2][3] this compound has demonstrated significant intestinal anti-inflammatory effects in various rodent models of colitis, which are associated with a reduction in IL-17 expression.[1][2][3]

This document outlines the quantitative effects of this compound on IL-17 and other inflammatory markers, provides detailed protocols for key experimental assays, and visualizes the proposed signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on IL-17 and Inflammatory Markers

The following tables summarize the quantitative and qualitative data from studies investigating the effects of this compound in rodent models of colitis.

Table 1: Effect of this compound on Colonic IL-17 Gene Expression in TNBS-Induced Colitis in Rats

| Treatment Group | Dose (mg/kg, b.i.d.) | Duration | IL-17 mRNA Expression Level | Other Th17-Related Gene Expression | Reference |

| Healthy Control | - | 2 and 7 days | Baseline | Baseline | [1] |

| TNBS Control | - | 2 and 7 days | Significantly Increased | Increased IL-12A & IL-23 | [1] |

| This compound | 10 | 2 days | Reduced | Not specified | [1] |

| This compound | 30 | 2 days | Reduced | Not specified | [1] |

| This compound | 10 | 7 days | Significantly Reduced | Reduced IL-12A & IL-23 | [1] |

| This compound | 30 | 7 days | Significantly Reduced | Reduced IL-12A & IL-23 | [1] |

| Sulfasalazine (SAZ) | 30 | 2 and 7 days | No Significant Effect | Not specified | [1] |

TNBS: Trinitrobenzene sulfonic acid

Table 2: Effect of this compound on Colonic Pro-Inflammatory Cytokine Protein Levels in DSS-Induced Colitis in C57BL/6 Mice

| Treatment Group | Dose (mg/kg, b.i.d.) | IL-17 Protein Level | IL-1β Protein Level | IL-6 Protein Level | Reference |

| Healthy Control | - | Baseline | Baseline | Baseline | [1] |

| DSS Control | - | Significantly Increased | Significantly Increased | Significantly Increased | [1] |

| This compound | 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |

DSS: Dextran sodium sulfate. Note: this compound was not effective in the DSS-induced colitis model in BALB/c mice, a strain with a defective Th1/Th17 response.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound in downregulating IL-17 and the general workflows for the experimental protocols.

Caption: Proposed signaling pathway for this compound-mediated IL-17 downregulation.

Caption: General experimental workflow for quantifying IL-17 downregulation.

Experimental Protocols

The following are detailed protocols for the key experiments used to quantify the downregulation of IL-17 by this compound.

Protocol for Quantification of IL-17 mRNA by Real-Time PCR (RT-PCR)

Objective: To measure the relative gene expression of IL-17 in colonic tissue samples.

Materials:

-

Colonic tissue samples

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water, tubes, and pipette tips

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for IL-17 and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize 20-30 mg of colonic tissue in lysis buffer using a bead beater or rotor-stator homogenizer.

-